Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate

Description

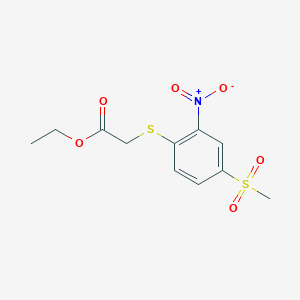

Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate is a sulfur-containing aromatic ester with a nitro group at the 2-position and a methylsulfonyl group at the 4-position of the phenyl ring. The methylsulfonyl substituent is a strong electron-withdrawing group, while the nitro group further polarizes the aromatic system, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S2/c1-3-18-11(13)7-19-10-5-4-8(20(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOZKPUIOXWBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate typically involves a multi-step process. One common method starts with the nitration of 4-methylsulfonylphenylthiol to introduce the nitro group. This is followed by the esterification of the resulting nitrophenylthiol with ethyl bromoacetate under basic conditions to form the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Substitution: The thioester linkage can be cleaved and substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Ammonia, primary amines, alcohols.

Major Products Formed

Oxidation: 2-((4-(methylsulfonyl)-2-aminophenyl)thio)acetic acid.

Reduction: 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetic acid.

Substitution: Various thioester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies investigating the biochemical pathways and molecular interactions involving thioesters and related compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The thioester linkage allows the compound to act as a substrate for enzymes that catalyze thioester hydrolysis, leading to the release of the active acyl group. This can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Ethyl 2-((2-Nitrophenyl)thio)acetate (CAS 24290-27-5)

- Structure : Lacks the 4-methylsulfonyl group present in the target compound.

- Synthetic Utility : Used as an intermediate in thiazoline synthesis () .

Ethyl 2-((4-(4-Chlorophenyl)-6-(Difluoromethyl)pyrimidin-2-yl)thio)acetate (CAS 938020-64-5)

- Structure : Replaces the phenyl ring with a pyrimidine core, introducing nitrogen atoms and a chlorophenyl substituent.

- Applications : Classified as a halogen-containing compound with ≥98% purity () .

Ethyl 2,2-Difluoro-2-(4-Nitrophenyl)acetate (CAS 243656-25-9)

- Structure : Features a difluoroacetate group instead of the thioether linkage.

- Impact : The fluorine atoms increase metabolic stability and lipophilicity, while the nitro group retains electron-withdrawing effects.

- Synthesis : Prepared via fluorination reactions () .

Compounds with Modified Ester Groups

Methyl 2-(2-Nitrophenyl)acetate

- Structure : Methyl ester instead of ethyl, with a nitro group at the 2-position.

- Impact : The smaller methyl group may accelerate ester hydrolysis compared to ethyl, affecting pharmacokinetics.

- Similarity Score : 0.90 to the target compound () .

Ethyl 2-[(Ethoxycarbonyl)thio]acetate (CAS 82813-85-2)

- Structure : Contains an ethoxycarbonylthio group, introducing additional sulfur and oxygen atoms.

- Impact : The ethoxycarbonyl group enhances steric bulk and may influence solubility in polar solvents.

- Applications : Used in polymer chemistry and as a reactive intermediate () .

Thiazoline Derivatives (Compounds 8 and 9 in )

- Structure : Incorporate hydroxybutyl and trifluoromethylphenylthioamide groups.

- Biological Relevance : Demonstrated activity as peroxisome proliferator-activated receptor δ (PPARδ) agonists, with compound 9 showing enhanced receptor binding due to hydrogen-bonding interactions .

Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS 338794-40-4)

- Structure : Combines a thiazole ring with a sulfonamide group.

- Impact : The sulfonamide enhances solubility and hydrogen-bonding capacity, making it suitable for protease inhibition studies () .

Physicochemical Properties

| Property | Target Compound | Ethyl 2-((2-Nitrophenyl)thio)acetate | Ethyl 2-(4-Chloro-2-Nitrophenyl)acetate |

|---|---|---|---|

| Molecular Weight | ~327.34 g/mol* | 241.27 g/mol | 243.64 g/mol |

| Electron-Withdrawing Groups | 2-NO₂, 4-SO₂CH₃ | 2-NO₂ | 2-NO₂, 4-Cl |

| Lipophilicity (LogP) | Higher (due to SO₂CH₃) | Moderate | Moderate (Cl less polar than SO₂CH₃) |

*Calculated based on formula C₁₁H₁₃NO₅S₂.

Biological Activity

Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate is a compound of significant interest due to its unique chemical structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thioether linkage, a nitro group, and a methylsulfonyl group attached to a phenyl ring. The structural formula can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C10H12N2O6S2 |

| Molecular Weight | 320.34 g/mol |

| CAS Number | Not specified in the sources |

The biological activity of this compound is largely attributed to its functional groups:

- Nitro Group: Participates in redox reactions, potentially acting as an electron acceptor.

- Thioether Linkage: Can interact with thiol-containing biomolecules, influencing various biochemical pathways.

- Methylsulfonyl Group: Enhances solubility and reactivity, which may facilitate interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the nitro group has been linked to enhanced antibacterial properties. For instance, studies have shown that nitrophenyl derivatives can inhibit bacterial growth by disrupting cellular processes .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effect on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve oxidative stress pathways triggered by the compound's reactive groups.

Comparative Studies

A comparative study highlighted the differences in biological activity between this compound and similar compounds lacking the nitro group. The results demonstrated that the nitro substitution significantly enhances biological reactivity and potential therapeutic applications .

Synthetic Approaches

Various synthetic routes have been explored for producing this compound. These methods often focus on optimizing yield and purity while maintaining the integrity of the functional groups crucial for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.